molecular formula C₁₅H₁₉NO₈ B1140900 4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside CAS No. 29781-31-5

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside

Cat. No.: B1140900
CAS No.: 29781-31-5
M. Wt: 341.31
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is a chemical derivative of α-D-galactopyranoside. It is extensively employed in pharmaceutical and biochemical research, particularly in enzymatic assays to examine glycosidase activities. This compound is also used in drug delivery systems and drug development methodologies.

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside is used as a substrate to determine α-galactosidase activity . This compound interacts with the enzyme α-galactosidase, which cleaves the compound, leading to a significant increase in the amount of released 4-nitrophenol . This interaction is crucial for the examination of glycosidase activities.

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for α-galactosidase The cleavage of this compound by α-galactosidase can influence cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme α-galactosidase . The enzyme cleaves the compound, leading to the release of 4-nitrophenol . This process can influence enzyme activity and potentially lead to changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its stability. The compound is a solid and is soluble in ethyl acetate . It is typically stored at -20°C

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of α-galactosidase . The enzyme cleaves the compound, leading to the release of 4-nitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the isopropylidene group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding galactopyranoside.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Produces 4-nitrophenol and α-D-galactopyranoside.

    Reduction: Produces 4-aminophenyl 4,6-O-isopropylidene-α-D-galactopyranoside.

    Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is widely used in scientific research for:

    Enzymatic Assays: As a substrate to measure the activity of glycosidases, particularly β-galactosidase.

    Drug Development: In the design and testing of drug delivery systems.

    Biochemical Studies: To study the mechanisms of enzyme action and substrate specificity.

    Industrial Applications: In the production of diagnostic reagents and biochemical tools.

Mechanism of Action

The compound acts as a substrate for glycosidases. Upon enzymatic cleavage, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color. This property makes it a valuable tool in enzymatic assays to study the activity and kinetics of glycosidases .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl α-D-galactopyranoside: Lacks the isopropylidene protection.

    4-Nitrophenyl β-D-galactopyranoside: Differing in the anomeric configuration.

    4-Nitrophenyl 6-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranoside: Contains a benzoyl group instead of a nitrophenyl group.

Uniqueness

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is unique due to its dual protective groups, which enhance its stability and specificity in enzymatic assays. The isopropylidene group protects the hydroxyl groups, while the nitrophenyl group serves as a chromogenic marker .

Properties

IUPAC Name

(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXICGHJKXEDDR-POQQGIQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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